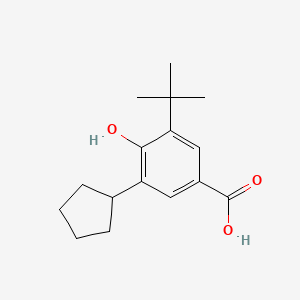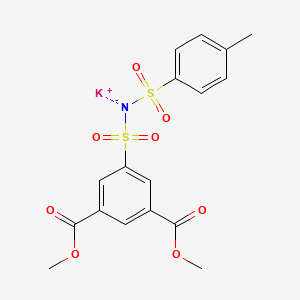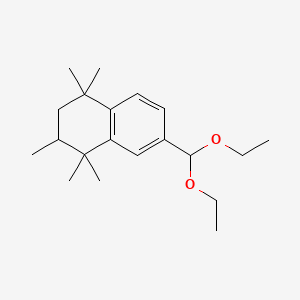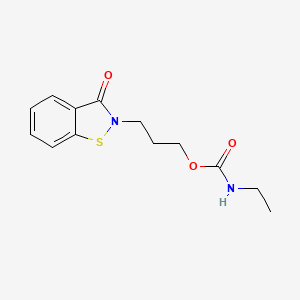
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate typically involves the reaction of 3-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid with N-ethylcarbamate under specific conditions. The reaction may be catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate is unique due to its specific structure, which combines the benzothiazole moiety with a carbamate group. This combination imparts distinct chemical and biological properties, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
199172-84-4 |
|---|---|
Fórmula molecular |
C13H16N2O3S |
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-ethylcarbamate |
InChI |
InChI=1S/C13H16N2O3S/c1-2-14-13(17)18-9-5-8-15-12(16)10-6-3-4-7-11(10)19-15/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17) |
Clave InChI |
GRXHNAMWPRBPAH-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)OCCCN1C(=O)C2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


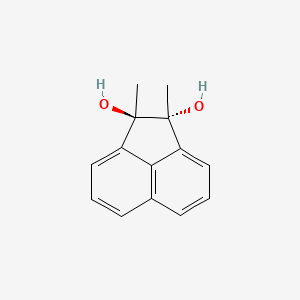

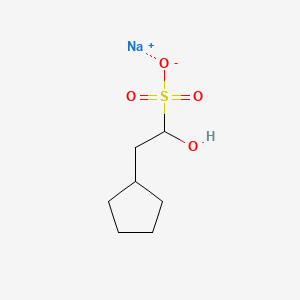
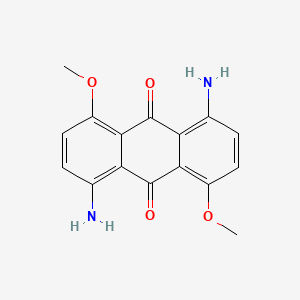

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)




